molecular formula C24H18Cl2N2O5S2 B11624542 4-chloro-N-{9-[(4-chlorophenyl)sulfonyl]-4-oxo-2,3,4,9-tetrahydro-1H-carbazol-6-yl}benzenesulfonamide

4-chloro-N-{9-[(4-chlorophenyl)sulfonyl]-4-oxo-2,3,4,9-tetrahydro-1H-carbazol-6-yl}benzenesulfonamide

Cat. No.: B11624542
M. Wt: 549.4 g/mol
InChI Key: PDLNUABSTMPVLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-CHLORO-N-[9-(4-CHLOROBENZENESULFONYL)-4-OXO-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-6-YL]BENZENE-1-SULFONAMIDE is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes multiple functional groups such as sulfonamides and chlorinated aromatic rings

Properties

Molecular Formula

C24H18Cl2N2O5S2

Molecular Weight

549.4 g/mol

IUPAC Name

4-chloro-N-[9-(4-chlorophenyl)sulfonyl-5-oxo-7,8-dihydro-6H-carbazol-3-yl]benzenesulfonamide

InChI

InChI=1S/C24H18Cl2N2O5S2/c25-15-4-9-18(10-5-15)34(30,31)27-17-8-13-21-20(14-17)24-22(2-1-3-23(24)29)28(21)35(32,33)19-11-6-16(26)7-12-19/h4-14,27H,1-3H2

InChI Key

PDLNUABSTMPVLF-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=O)C1)C3=C(N2S(=O)(=O)C4=CC=C(C=C4)Cl)C=CC(=C3)NS(=O)(=O)C5=CC=C(C=C5)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 4-CHLORO-N-[9-(4-CHLOROBENZENESULFONYL)-4-OXO-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-6-YL]BENZENE-1-SULFONAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

4-CHLORO-N-[9-(4-CHLOROBENZENESULFONYL)-4-OXO-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-6-YL]BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonyl groups to sulfinyl or sulfhydryl groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperature and pressure conditions.

Scientific Research Applications

4-CHLORO-N-[9-(4-CHLOROBENZENESULFONYL)-4-OXO-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-6-YL]BENZENE-1-SULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-CHLORO-N-[9-(4-CHLOROBENZENESULFONYL)-4-OXO-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-6-YL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide groups can inhibit enzymes by mimicking the natural substrate, leading to competitive inhibition. This compound may also interact with cellular proteins, affecting various signaling pathways and cellular processes .

Comparison with Similar Compounds

Similar compounds to 4-CHLORO-N-[9-(4-CHLOROBENZENESULFONYL)-4-OXO-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-6-YL]BENZENE-1-SULFONAMIDE include:

The uniqueness of 4-CHLORO-N-[9-(4-CHLOROBENZENESULFONYL)-4-OXO-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-6-YL]BENZENE-1-SULFONAMIDE lies in its complex structure, which provides multiple sites for chemical modification and interaction with biological targets.

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